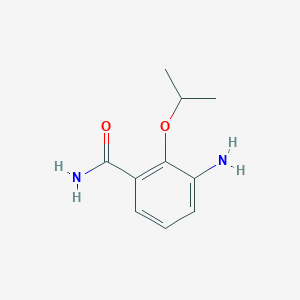

3-Amino-2-(propan-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-2-(propan-2-yloxy)benzamide” is a chemical compound with the CAS Number: 1369902-96-4 . It has a molecular weight of 194.23 and its IUPAC name is 3-amino-2-isopropoxybenzamide .

Molecular Structure Analysis

The InChI code for “3-Amino-2-(propan-2-yloxy)benzamide” is 1S/C10H14N2O2/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,11H2,1-2H3,(H2,12,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“3-Amino-2-(propan-2-yloxy)benzamide” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Applications

The benzamide moiety, including compounds related to 3-Amino-2-(propan-2-yloxy)benzamide, has been studied extensively in the field of medicinal chemistry due to its potential in treating various disorders. These compounds have been synthesized and assessed for their antimicrobial and anticancer properties. For instance, N-(3-Hydroxy-2-pyridyl)benzamides demonstrated significant antibacterial activity against certain bacterial strains, indicating the potential of benzamide derivatives in combating bacterial infections (Mobinikhaledi et al., 2006). Additionally, another study synthesized a series of novel benzamide compounds which exhibited notable antioxidant and antibacterial activities, further underscoring the therapeutic potential of benzamide derivatives in treating infectious diseases and possibly in oxidative stress-related conditions (Yakan et al., 2020).

Role in Antioxidant Activity and Disease Treatment

Benzamide derivatives have also been recognized for their antioxidant properties. Amino-substituted benzamide derivatives, in particular, have shown the capacity to act as antioxidants by scavenging free radicals, which is crucial for mitigating oxidative stress-related cellular damage (Jovanović et al., 2020). This property is significant in the context of chronic diseases where oxidative stress plays a pivotal role. Moreover, specific benzamide compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been found to exhibit selective inhibitory effects on certain histone deacetylases, making them promising candidates for cancer therapy (Zhou et al., 2008).

Application in Synthesis and Material Science

Beyond biomedical applications, benzamide derivatives have also been utilized in material science. For instance, pyridyl substituted benzamides have been investigated for their luminescent properties and stimuli-responsive behavior, which could have applications in developing new materials with specific optical and mechanical properties (Srivastava et al., 2017). This highlights the versatility of benzamide derivatives, not only in medicine but also in fields such as material science and engineering.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-amino-2-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,11H2,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQISOOWYQTXIBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-(propan-2-yloxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)